Methyl [(morpholin-4-ylcarbonyl)amino](phenyl)acetate
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Overview
Description
Methyl (morpholin-4-ylcarbonyl)aminoacetate is an organic compound that features a morpholine ring, a phenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (morpholin-4-ylcarbonyl)aminoacetate typically involves the reaction of morpholine with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (morpholin-4-ylcarbonyl)aminoacetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitrating agents under appropriate conditions.
Major Products Formed
Hydrolysis: Formation of (morpholin-4-ylcarbonyl)aminoacetic acid.
Reduction: Formation of (morpholin-4-ylcarbonyl)aminomethanol.
Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Methyl (morpholin-4-ylcarbonyl)aminoacetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Mechanism of Action
The mechanism of action of Methyl (morpholin-4-ylcarbonyl)aminoacetate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
- Methyl (piperidin-4-ylcarbonyl)aminoacetate
- Methyl (pyrrolidin-4-ylcarbonyl)aminoacetate
- Methyl (azepan-4-ylcarbonyl)aminoacetate
Uniqueness
Methyl (morpholin-4-ylcarbonyl)aminoacetate is unique due to the presence of the morpholine ring, which imparts distinct chemical and physical properties compared to similar compounds with different heterocyclic rings. The morpholine ring can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
methyl 2-(morpholine-4-carbonylamino)-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-13(17)12(11-5-3-2-4-6-11)15-14(18)16-7-9-20-10-8-16/h2-6,12H,7-10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKWGOFVYRPLMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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